3-Fluoropyrrolidine-3-carbonitrile hydrochloride
Description
Properties
IUPAC Name |
3-fluoropyrrolidine-3-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FN2.ClH/c6-5(3-7)1-2-8-4-5;/h8H,1-2,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTAJUCUSXGKMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C#N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363405-64-4 | |
| Record name | 3-fluoropyrrolidine-3-carbonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-3-fluoropyrrolidine hydrochloride typically involves the reaction of 3-fluoropyrrolidine with cyanogen bromide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a base, such as triethylamine, to facilitate the formation of the cyano group .
Industrial Production Methods
In industrial settings, the production of 3-Cyano-3-fluoropyrrolidine hydrochloride may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-3-fluoropyrrolidine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation and Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction, while oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.
Major Products Formed
Nucleophilic Substitution: The major products include substituted pyrrolidines with various functional groups replacing the fluorine atom.
Oxidation and Reduction: The major products include amines and carboxylic acids derived from the cyano group.
Scientific Research Applications
3-Cyano-3-fluoropyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Cyano-3-fluoropyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and fluorine atom play crucial roles in binding to these targets, leading to inhibition or modulation of their activity . The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research .
Comparison with Similar Compounds
Fluorinated Pyrrolidine Derivatives
Fluorinated pyrrolidines are widely explored for their conformational rigidity and enhanced binding properties. Key analogs include:
Carbonitrile-Containing Analogs
Notable examples:
Trifluoromethyl-Substituted Pyrrolidines
Trifluoromethyl (CF₃) groups are known for their lipophilicity and metabolic stability. Comparative
Aromatic-Substituted Pyrrolidines
Example:
| Compound Name | Substituents | Key Differences | Applications | Reference |
|---|---|---|---|---|
| 3-(2-Bromophenyl)pyrrolidine HCl | Br-Ph at C3 | Aromatic vs. aliphatic substitution | CNS drug candidates |
- Key Insight : The bromophenyl group in enhances lipophilicity but may introduce toxicity risks, whereas the fluorine and nitrile in the target compound balance polarity and safety .
Biological Activity
3-Fluoropyrrolidine-3-carbonitrile hydrochloride is a fluorinated derivative of pyrrolidine, characterized by the presence of a fluorine atom and a cyano group. This compound has garnered attention in pharmaceutical research due to its potential biological activity, particularly in enzyme inhibition and receptor modulation. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Chemical Formula: CHClFN
- Molecular Weight: 125.57 g/mol
- CAS Number: 1363405-64-4
The mechanism of action for this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom and the cyano group enhances the compound's binding affinity and selectivity, which is crucial for modulating biological processes.
Key Mechanisms:
- Enzyme Inhibition: The compound can inhibit various enzymes, impacting metabolic pathways.
- Receptor Binding: Its structure allows it to bind effectively to certain receptors, influencing signal transduction pathways.
Biological Activity
Research has demonstrated that this compound exhibits significant biological activity across various domains:
Enzyme Inhibition Studies
In vitro studies have shown that this compound can inhibit specific enzymes involved in metabolic processes. For example, it has been tested against tyrosine kinases with an observed pIC value of 6.73, indicating its potency as an inhibitor .
Case Study: Protein-Ligand Interactions
A study exploring the interaction of this compound with human PD-L1 revealed that it could disrupt PD-1/PD-L1 binding effectively. This finding suggests its potential role in cancer immunotherapy .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 3-Fluoropyrrolidine | Lacks cyano group | Moderate enzyme inhibition |
| Pyrrolidine-3-carbonitrile | Lacks fluorine atom | Low receptor binding |
| 1-Benzyl-3-fluoropyrrolidine | Contains benzyl group; higher lipophilicity | Enhanced enzyme inhibition |
Applications in Drug Discovery
The dual functional groups in this compound make it a valuable building block for drug discovery. Its ability to modulate biological targets can lead to the development of novel therapeutic agents.
Potential Therapeutic Applications:
- Cancer Treatment: As indicated by its ability to inhibit PD-L1, it may serve as a candidate for cancer immunotherapy.
- Neurological Disorders: Its interaction with neurotransmitter receptors could provide insights into treatments for neurological conditions.
Q & A
Q. Key Parameters :
- Temperature control (−50°C) during fluorination minimizes side reactions .
- Chiral HPLC or polarimetry validates enantiomeric excess (>98% ee) .
Basic: Which analytical methods are optimal for assessing purity and structural integrity?
Methodological Answer:
- HPLC : Adapt conditions from clonidine hydrochloride analysis :
- Column: Kromasil C18 (150 mm × 4.6 mm, 5 µm).
- Mobile Phase: 0.03 mol·L⁻¹ KH₂PO₄:MeOH (70:30), 1 mL·min⁻¹ flow.
- Detection: UV at 207 nm (adjusted for cyano/fluorine absorption).
- Mass Spectrometry (HRMS-ESI) : Confirm molecular ion peaks (e.g., calculated for C₅H₇FClN₂: m/z 157.02) .
- ¹H/¹³C NMR : Verify absence of impurities (e.g., δ ~3.5–4.0 ppm for pyrrolidine protons) .
Q. Validation :
Advanced: How can researchers resolve contradictory yield data when varying fluorinating agents?
Methodological Answer:
Contradictions often arise from competing reaction pathways (e.g., overfluorination or ring-opening). Systematic analysis includes:
Design of Experiments (DoE) : Vary fluorinating agents (e.g., SF₄, DAST, Selectfluor®) and monitor yields.
Mechanistic Probes :
- Kinetic Studies : Track intermediates via in-situ NMR.
- DFT Calculations : Compare activation energies for fluorination pathways.
Byproduct Identification : Use LC-MS/MS to detect side products (e.g., decyanated or dimerized species) .
Q. Case Study :
- Sulfuryl chloride in CH₂Cl₂ at −50°C achieved 85% yield, while DAST at 0°C led to 60% due to competing elimination .
Advanced: What strategies stabilize this compound under varying storage conditions?
Methodological Answer:
Stability challenges include hygroscopicity and thermal decomposition. Mitigation strategies:
Storage Conditions :
- Temperature : −20°C in sealed, argon-purged vials (prevents hydrolysis of the nitrile group) .
- Desiccants : Use molecular sieves (3Å) in packaging.
Stability-Indicating Assays :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
